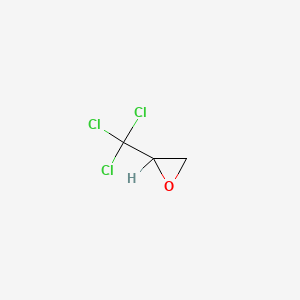
1,2-Epoxy-3,3,3-trichloropropane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2-epoxy-3,3,3-trichloropropane involves a series of reactions starting from the addition of bromotrichloromethane to ethylene, forming 3-bromo-1,1,1-trichloropropane. This intermediate then undergoes dehydrohalogenation to yield 3,3,3-trichloro-1-propene, which is finally converted to the epoxy compound via reaction with tert-butyl hypochlorite and subsequent treatment with base, achieving a significant yield (Reeve & Fine, 1963).
Molecular Structure Analysis
Investigations into the molecular structure and vibrations of 1,2-epoxy-3-phenoxy propane, a related compound, provide insights into the electronic and vibrational properties critical for understanding the behavior of 1,2-epoxy-3,3,3-trichloropropane. These studies, supported by FT-IR, FT-Raman, FT-NMR spectra, and DFT calculations, reveal the stability of conformers and the influence of substituents on molecular stability and reactivity (Arjunan et al., 2017).
Applications De Recherche Scientifique
Chemical Reactions and Fiber Modification : The reaction of 1,2-Epoxy-3,3,3-trichloropropane with diethylaminoethyl(DEAE)-cotton and aminoethyl-cotton has been studied, demonstrating its effectiveness as a cross-linking agent and influencing fiber morphology (Guidry et al., 1969).
Mass Spectrometric Behavior : Research has focused on understanding the mass spectrometric behavior of halogen-containing epoxy ethers, including 1,2-Epoxy-3,3,3-trichloropropane, revealing specific fragmentation channels and reaction pathways (Favretto et al., 1997).
Polymer Formation : Studies have shown that 3,3,3-Trichloropropylene oxide, a monomer with a highly reactive epoxide group, including 1,2-Epoxy-3,3,3-trichloropropane, can undergo ring-opening polymerizations to yield various polymeric materials (Vogt & Davis, 1971).
Reaction Rates with Atomic Boron : The reaction rates of atomic boron with various epoxides, including 1,2-Epoxy-3,3,3-trichloropropane, have been measured, providing insights into their bimolecular rate constants (Estes et al., 1982).
Synthesis Processes : Research has also focused on the synthesis of 1,2-Epoxy-3,3,3-trichloropropane from tetrahalopropane, exploring various reaction conditions and yields (Reeve & Fine, 1963).
Friedel-Crafts Catalyst Reactions : The reaction between poly(dichlorophosphazene) and epoxide compounds using Friedel-Crafts type catalysts has been studied, with 1,2-Epoxy-3,3,3-trichloropropane demonstrating significant reactivity (Kajiwara & Shiomoto, 1987).
Environmental Impact and Biotransformation : Studies on the biotransformation of chlorinated propanes, including 1,2-Epoxy-3,3,3-trichloropropane, by Methylosinus trichosporium OB3b, have provided insights into their environmental persistence and transformation kinetics (Bosma & Janssen, 1998).
Inhibition of Enzymatic Activities : The compound's ability to inhibit epoxide hydrolase activities in various species has been documented, indicating its potential as a biochemical tool (Tan & Melius, 1981).
Safety and Hazards
Mécanisme D'action
Mode of Action
2-(Trichloromethyl)oxirane, being an epoxide, is highly reactive. Epoxides are known to undergo ring-opening reactions, which can be catalyzed by both acids and bases . The ring strain of the three-membered epoxide ring makes it particularly susceptible to these reactions . The first step of the mechanism typically involves a nucleophilic attack to open the epoxide ring .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Trichloromethyl)oxirane. Factors such as pH, temperature, and the presence of other reactive substances can affect its reactivity and hence its biological activity .
Propriétés
IUPAC Name |
2-(trichloromethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3O/c4-3(5,6)2-1-7-2/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEXYZINKMLLAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3O | |
| Record name | 1,2-EPOXY-3,3,3-TRICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20347 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3025251 | |
| Record name | 1,2-Epoxy-3,3,3-trichloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-epoxy-3,3,3-trichloropropane is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |
| Record name | 1,2-EPOXY-3,3,3-TRICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20347 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trichloroepoxypropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18163 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
300 °F at 764 mmHg (NTP, 1992) | |
| Record name | 1,2-EPOXY-3,3,3-TRICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20347 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
152 °F (NTP, 1992) | |
| Record name | 1,2-EPOXY-3,3,3-TRICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20347 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 0.1 mg/mL at 65.3 °F (NTP, 1992) | |
| Record name | 1,2-EPOXY-3,3,3-TRICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20347 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.495 at 68 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | 1,2-EPOXY-3,3,3-TRICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20347 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
11.6 mmHg at 77 °F ; 28.5 mmHg at 108 °F; 65.5 mmHg at 149 °F (NTP, 1992), 11.6 [mmHg] | |
| Record name | 1,2-EPOXY-3,3,3-TRICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20347 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trichloroepoxypropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18163 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,2-Epoxy-3,3,3-trichloropropane | |
CAS RN |
3083-23-6 | |
| Record name | 1,2-EPOXY-3,3,3-TRICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20347 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-(Trichloromethyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3083-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichloroepoxypropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003083236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichloropropene oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Epoxy-3,3,3-trichloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (trichloromethyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (TRICHLOROMETHYL)OXIRANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQ92Z3552X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: TCPO is a potent inhibitor of epoxide hydrolase (EH), specifically microsomal epoxide hydrolase (mEH). [, , , , ] EHs are enzymes involved in the detoxification of reactive epoxides, often generated during the metabolism of xenobiotics like polycyclic aromatic hydrocarbons (PAHs). By inhibiting mEH, TCPO prevents the hydrolysis of epoxides to less reactive diols, leading to their accumulation. [, , , ] This can enhance the toxicity and carcinogenicity of certain compounds by increasing their opportunity to interact with cellular macromolecules like DNA and proteins. [, , , , , ]
A:
ANone: The provided research focuses on TCPO's biological activity and does not offer direct information on its material compatibility or stability under various conditions. Further research outside these papers is needed to address these points.
A: TCPO itself is not a catalyst but an enzyme inhibitor. It does not have catalytic properties or direct applications in chemical synthesis. Its value lies in its use as a research tool to study the role of epoxide hydrolase in xenobiotic metabolism and toxicity. [, , , , ]
A: The provided research primarily employs experimental techniques to study TCPO's activity. While computational approaches are not explicitly mentioned, they could be valuable in understanding its interaction with epoxide hydrolase and predicting the metabolism and toxicity of its analogs. []
A: While specific SAR studies are not detailed in these papers, research on TCPO analogs and other epoxide hydrolase inhibitors suggests that structural modifications can significantly impact their potency and selectivity. [, , ] Factors like size, lipophilicity, and the presence of electrophilic groups can influence their interaction with the enzyme's active site.
ANone: The provided research primarily investigates the biological activity of TCPO and does not delve into its formulation or stability under different storage conditions. Dedicated stability studies are necessary to determine its shelf life and potential degradation pathways.
ANone: The articles do not directly address SHE (Safety, Health, and Environment) regulations specific to TCPO. As a potentially hazardous substance, handling and disposal of TCPO should adhere to appropriate safety guidelines and regulatory requirements.
A: While the provided research uses TCPO as a tool to study xenobiotic metabolism, it does not focus on its detailed pharmacokinetics or pharmacodynamics. Further research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile. []
ANone: The provided research does not contain information regarding the development of resistance or cross-resistance to TCPO's inhibitory effects on mEH.
A: The research identifies TCPO as a potential toxicant. [, , ] It can enhance the carcinogenicity of certain compounds by inhibiting their detoxification. [, ] Data on chronic toxicity, carcinogenicity, and reproductive toxicity may be needed for a comprehensive safety assessment. []
ANone: The focus of the provided research is on the mechanism of action of TCPO as an mEH inhibitor and its influence on xenobiotic metabolism. It does not explore drug delivery or targeting strategies related to TCPO.
ANone: The available research does not delve into biomarkers or diagnostic tools specific to TCPO exposure or its effects.
A: Several analytical techniques are relevant to characterizing and quantifying TCPO, including gas chromatography (GC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). [, , , , ] These methods are used to monitor TCPO levels, analyze its metabolic fate, and assess the formation of metabolites from compounds it might impact.
ANone: The research primarily focuses on TCPO's biological activity and does not provide specific details on its environmental fate, degradation pathways, or ecotoxicological effects.
ANone: The provided research does not contain information about the dissolution or solubility of TCPO in various media.
ANone: While the research papers utilize various analytical techniques, they don't elaborate on the specific validation parameters employed for TCPO analysis. Robust analytical method validation is essential to ensure the accuracy, precision, and reliability of the generated data.
ANone: The provided research does not include information on TCPO's potential immunogenicity or its ability to elicit immunological responses.
ANone: The research focuses on TCPO's interaction with epoxide hydrolase and does not provide information about its potential interactions with drug transporters.
ANone: While the research primarily focuses on TCPO's inhibitory effect on epoxide hydrolase, it does not delve into its broader potential to induce or inhibit other drug-metabolizing enzymes.
ANone: The provided research does not explicitly address the biocompatibility or biodegradability of TCPO. These aspects are critical to understand its potential environmental impact and persistence.
ANone: The provided research focuses on the biological activity and toxicological relevance of TCPO and does not offer guidance on its recycling or specific waste management procedures. Due to its potential hazards, it should be handled and disposed of following appropriate chemical waste disposal protocols.
ANone: Various resources and technologies are valuable for TCPO research, including:
- In vitro models: Microsomes, isolated cells, and enzyme assays can be used to investigate its interaction with epoxide hydrolase and its effects on xenobiotic metabolism. [, , , ]
- In vivo models: Animal studies are crucial for understanding its toxicity, carcinogenicity, and potential long-term effects. [, , ]
- Analytical techniques: GC, HPLC, and MS are essential for characterizing, quantifying, and monitoring TCPO and its metabolites. [, , ]
- Computational tools: Molecular modeling and simulation can aid in understanding its structure-activity relationships and predicting the metabolism and toxicity of its analogs. []
ANone: While a detailed historical account is beyond the scope of this Q&A, the provided research highlights the evolution of our understanding of TCPO:
- Early studies: Initial investigations focused on its use as an inhibitor of epoxide hydrolase to elucidate the enzyme's role in xenobiotic metabolism. [, , ]
- Toxicity studies: Subsequent research explored its potential to enhance the toxicity and carcinogenicity of certain compounds by inhibiting their detoxification pathways. [, , ]
- Mechanistic insights: Continued investigations have provided valuable insights into the mechanisms of TCPO's inhibitory action and its impact on specific metabolic pathways. [, ]
ANone: TCPO research exemplifies cross-disciplinary collaboration between fields like:
- Toxicology: Understanding its toxic effects and mechanisms of action. [, ]
- Pharmacology: Investigating its interactions with drug-metabolizing enzymes and potential implications for drug metabolism. []
- Biochemistry: Elucidating its mechanism of action on epoxide hydrolase at a molecular level. []
- Analytical Chemistry: Developing and applying sensitive and specific methods for its detection and quantification. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxycyclohexyl]pentadecanamide](/img/structure/B1196880.png)

![2-methyl-5-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1196883.png)





